![molecular formula C12H17NO3S B1311220 2-(benzenesulfonyl)-N,N-diethylacetamide CAS No. 163019-28-1](/img/structure/B1311220.png)
2-(benzenesulfonyl)-N,N-diethylacetamide
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Overview
Description
The compound 2-(benzenesulfonyl)-N,N-diethylacetamide is a derivative of benzenesulfonamide, a functional group known for its utility in various chemical syntheses and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some aspects of the target compound's behavior and properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide derivatives is achieved using a reagent developed from 2-chloro-N-methoxy-N-methylacetamide, which reacts with aldehydes under Julia conditions . Similarly, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives are synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with various amines . These methods suggest that the synthesis of this compound could potentially be achieved through analogous reactions involving the appropriate diethylamine and a benzenesulfonyl chloride precursor.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can exhibit different conformations and hydrogen bonding patterns, as observed in the crystal structures of 1,2-bis(N-benzenesulfonylamino)benzenes . These compounds can form various types of hydrogen bonds, which are influenced by the conformational properties of the sulfonamide moiety. The presence of secondary or tertiary sulfonamide groups can lead to different hydrogen bonding arrangements in the crystal structure. It is reasonable to infer that this compound would also exhibit specific conformational properties and hydrogen bonding patterns due to its sulfonamide group.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a range of chemical reactions. For instance, the reaction of 2-formylbenzenesulfonyl chloride with primary amines can yield sulfonamido Schiff bases or 2-formylbenzenesulfonamides, depending on the amine concentration . These reactions demonstrate the reactivity of the sulfonamide group towards nucleophilic attack and the potential for forming various derivatives. The chemical reactivity of this compound would likely be influenced by the electron-withdrawing effects of the sulfonyl group and the steric demands of the N,N-diethyl substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The presence of the sulfonyl group can impart solubility in polar solvents and may affect the compound's melting point, boiling point, and stability. The antitumor activity of certain sulfonamide derivatives, as seen in the novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives , suggests that these compounds can have significant biological activity, which could also be true for this compound. The exact physical and chemical properties of this compound would need to be determined experimentally, but it is likely to share some characteristics with the compounds discussed in the provided papers.
Scientific Research Applications
Antibacterial Applications Compounds structurally similar to 2-(benzenesulfonyl)-N,N-diethylacetamide have been synthesized and assessed for their antibacterial effectiveness. For instance, derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased moderate to significant antibacterial activity (Khalid et al., 2016).
Material Science and Catalysis
Magnetic Properties in Material Science The structural and magnetic properties of materials like N-benzenesulfonyl-L-glutamic acid-bridged manganese(II) coordination polymers, which are structurally related to this compound, have been a subject of interest. These compounds display unique one-dimensional double-chain polymer structures and exhibit weak antiferromagnetic interactions (Ma et al., 2006).
Catalytic Applications in Polymerization Palladium aryl sulfonate phosphine catalysts, related to this compound, have been instrumental in polymerization processes, specifically in the homopolymerization of ethylene and copolymerization with acrylates or norbornenes, indicating the potential catalytic applications of benzenesulfonyl-based compounds (Skupov et al., 2007).
Mechanism of Action
Target of Action
Benzenesulfonyl derivatives have been reported to inhibit human neutrophil elastase (hne), a serine protease involved in the degradation of extracellular matrix proteins . This suggests that 2-(benzenesulfonyl)-N,N-diethylacetamide might interact with similar targets.
Mode of Action
Benzenesulfonyl derivatives are known to act as competitive inhibitors of hne . They bind to the active site of the enzyme, preventing it from interacting with its natural substrates. This could potentially be the mode of action for this compound as well.
Biochemical Pathways
Given its potential role as an hne inhibitor, it may impact pathways involving inflammation and immune response, as hne is secreted by neutrophils during inflammation or infection .
Result of Action
If it acts as an hne inhibitor, it could potentially reduce the degradation of extracellular matrix proteins, thereby modulating inflammatory responses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzenesulfonyl)-N,N-diethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-13(4-2)12(14)10-17(15,16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAACMAWBWZGJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438283 |
Source
|
Record name | 2-(benzenesulfonyl)-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163019-28-1 |
Source
|
Record name | 2-(benzenesulfonyl)-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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